molecular formula C11H14N2O2 B14125240 2-(4-acetamidophenyl)-N-methylacetamide CAS No. 32637-63-1

2-(4-acetamidophenyl)-N-methylacetamide

Cat. No.: B14125240
CAS No.: 32637-63-1
M. Wt: 206.24 g/mol
InChI Key: XPBLXXMYYHIWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-acetamidophenyl)-N-methylacetamide is a chemical compound that belongs to the class of amides It is structurally related to acetaminophen, a widely used analgesic and antipyretic agent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetamidophenyl)-N-methylacetamide can be achieved through several methods. One common approach involves the acetylation of 4-aminophenol followed by N-methylation. The reaction typically employs acetic anhydride as the acetylating agent and methyl iodide for the N-methylation step. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-acetamidophenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to its amine precursor.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-acetamidophenyl)-N-methylacetamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-(4-acetamidophenyl)-N-methylacetamide is not fully understood. it is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, similar to acetaminophen. This inhibition reduces the synthesis of prostaglandins, which are mediators of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-acetamidophenyl)-N-methylacetamide is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to acetaminophen and other similar compounds. These differences can potentially lead to variations in efficacy, safety, and therapeutic applications .

Properties

CAS No.

32637-63-1

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(4-acetamidophenyl)-N-methylacetamide

InChI

InChI=1S/C11H14N2O2/c1-8(14)13-10-5-3-9(4-6-10)7-11(15)12-2/h3-6H,7H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

XPBLXXMYYHIWKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.